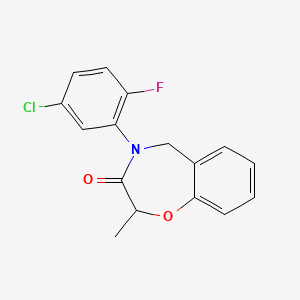
4-(5-chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(5-chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a complex organic molecule. It contains a benzoxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom. The ring is substituted with a 5-chloro-2-fluorophenyl group at the 4-position and a methyl group at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazepin ring and the introduction of the 5-chloro-2-fluorophenyl and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazepin ring, the 5-chloro-2-fluorophenyl group, and the methyl group. The presence of the chlorine and fluorine atoms would likely make the compound somewhat polar .Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence of the benzoxazepin ring and the 5-chloro-2-fluorophenyl and methyl groups. The compound could potentially undergo reactions at these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorine and fluorine atoms might increase the compound’s polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Molecular Structures and Hydrogen-Bonded Interactions
- Research on similar compounds, such as those in the benzazepine family, has shown the significance of molecular structures and hydrogen-bonded interactions. For instance, the study by Gómez et al. (2009) demonstrated the formation of chains and sheets in molecules through hydrogen bonding, which is crucial for understanding the molecular interactions of benzazepines (Gómez et al., 2009).
Neuroleptic Activity
- A 1988 study by Hino et al. explored the neuroleptic (antipsychotic) potential of compounds within the benzazepine class, highlighting the relevance of such compounds in neuropharmacology (Hino et al., 1988).
Synthesis and Chemical Reactivity
- The synthesis and reactivity of benzoxazepine derivatives, as seen in the work of MarutaMasamichi et al. (1979), offer insights into the chemical properties and potential applications of 4-(5-Chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in organic synthesis (MarutaMasamichi et al., 1979).
Anticonvulsant Properties
- Narayana et al. (2006) reported the synthesis of benzodiazepine derivatives with potent anticonvulsant activity, suggesting a potential research avenue for 4-(5-Chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in developing new anticonvulsant medications (Narayana et al., 2006).
Radiotracer Applications in PET Imaging
- The study by Mukherjee et al. (1993) on fluorine-18 labeled benzazepines as radiotracers suggests potential applications of fluorine-substituted benzoxazepines like 4-(5-Chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in positron emission tomography (PET) imaging for neurological research (Mukherjee et al., 1993).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(5-chloro-2-fluorophenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-10-16(20)19(14-8-12(17)6-7-13(14)18)9-11-4-2-3-5-15(11)21-10/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUXIAAPTVJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenylmethoxyethanone](/img/structure/B2952972.png)
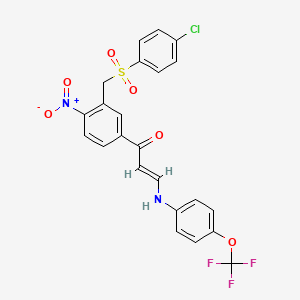
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)
![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)
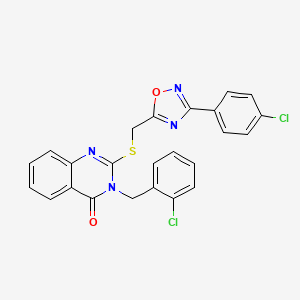

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)
![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)
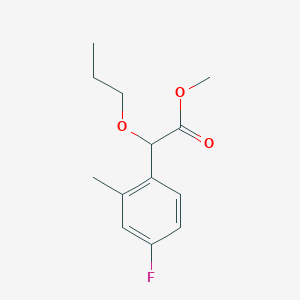
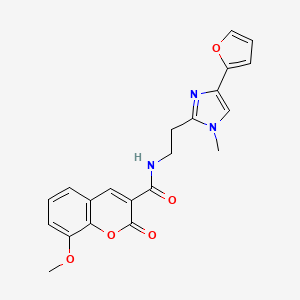
![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)